Cas no 70402-13-0 (Trichothec-9-ene-3,4,15-triol,12,13-epoxy-, 3-acetate, (3a,4b)- (9CI))

Trichothec-9-ene-3,4,15-triol,12,13-epoxy-, 3-acetate, (3a,4b)- (9CI) structure
70402-13-0 structure
Product Name:Trichothec-9-ene-3,4,15-triol,12,13-epoxy-, 3-acetate, (3a,4b)- (9CI)
Numero CAS:70402-13-0
MF:C17H24O6
MW:324.368865966797
CID:576534
PubChem ID:431810
Update Time:2025-04-19

Trichothec-9-ene-3,4,15-triol,12,13-epoxy-, 3-acetate, (3a,4b)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Trichothec-9-ene-3,4,15-triol,12,13-epoxy-, 3-acetate, (3a,4b)- (9CI)
    • (3β,4α)-4,15-Dihydroxy-12,13-epoxytrichothec-9-en-3-yl acetate
    • Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 3-acetate, (3alpha,4beta) -
    • [(1S,2R,7R,9R,10R,11S,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
    • CHEBI:175141
    • 3-Acetoxyscirpene-4,15-diol
    • (3-alpha,4-beta-)-3-Acetoxyscirpene-4,15-diol
    • 3-ACETOXYSCIRPENOL
    • Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 3-acetate, (3alpha,4beta)-
    • SCIRPENOL 3-ACETATE
    • NSC298222
    • TRICHOTHEC-9-ENE-3,4,15-TRIOL, 12,13-EPOXY-, 3-ACETATE, (3.ALPHA.,4.BETA.)-
    • 70402-13-0
    • UNII-5L6MAJ6ENI
    • DTXSID20990611
    • 4,15-Dihydroxy-12,13-epoxytrichothec-9-en-3-yl acetate
    • 5L6MAJ6ENI
    • Trichotech-9-ene-3,15-triol, 12,13-epoxy-, 3-acetate, (3.alpha.,4.beta.)-
    • NSC-298222
    • ANGUIDINE DERIV (3-ACETOXYSCIRPENE-4,15-DIOL)
    • (3.alpha.,15-diol
    • NS00123722
    • [11-Hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
    • Inchi: 1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(22-10(2)19)13(20)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15-,16-,17+/m1/s1
    • Chiave InChI: NFFRTZSZVQIMDJ-OINWIYPRSA-N
    • Sorrisi: O1C[C@]21[C@H]1[C@@H]([C@H]([C@]2(C)[C@@]2(CO)CCC(C)=C[C@H]2O1)O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 324.15728848g/mol
  • Massa monoisotopica: 324.15728848g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 588
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.4
  • Superficie polare topologica: 88.5Ų

Proprietà sperimentali

  • Densità: 1.34
  • Punto di ebollizione: 461.1°C at 760 mmHg
  • Punto di infiammabilità: 165.4°C
  • Indice di rifrazione: 1.584
  • PSA: 88.52000
  • LogP: 0.55410
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd